molecular formula C19H23N7O2 B2526637 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide CAS No. 1799255-08-5

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide

Cat. No.: B2526637
CAS No.: 1799255-08-5
M. Wt: 381.44
InChI Key: SJEUKKNTNNCGQI-UHFFFAOYSA-N
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Description

The compound “2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide” is a complex organic molecule. It has a molecular weight of 274.32 and a molecular formula of C15H18N2O3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a dimethyl group and an oxolane ring. The compound also contains a cyano group, a tetrazole ring, and a cyclopropyl group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing versatile reagents for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. These compounds serve as critical intermediates in organic synthesis, offering pathways to develop novel drugs and materials with specific functional properties. For instance, the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs have been explored for generating diverse heterocyclic systems (Lucija Pizzioli, Brina Ornik, J. Svete, B. Stanovnik, 1998).

Antimicrobial Activity

Some derivatives of the compound have been tested for antimicrobial activities, highlighting the potential of these chemical frameworks in addressing resistance to conventional antibiotics. The exploration into new heterocycles incorporating antipyrine moiety, for example, has yielded compounds evaluated for their antimicrobial properties, suggesting the versatility of these synthetic pathways in generating potentially therapeutic agents (Samir Bondock, Ramy Rabie, Hassan A Etman, Ahmed A Fadda, 2008).

Antitumor and Antioxidant Activities

The role of cyanoacetamide derivatives in heterocyclic chemistry has been explored, with some compounds demonstrating promising antitumor and antioxidant activities. This research underscores the potential of these heterocyclic compounds in developing new therapeutic agents, offering hope for novel treatments against cancer and oxidative stress-related diseases (S. A. Bialy, M. Gouda, 2011).

Structural Characterization

Studies on the geometric and electronic structural characterization of related compounds, using techniques like X-ray diffraction and ab initio quantum mechanics, provide insights into the molecular conformation and electronic properties. These studies are crucial for understanding how these compounds interact at the molecular level, influencing their reactivity and potential applications in various fields (D. Duchamp, E. Olson, B. Cheney, J. Ryan, R. Christoffersen, 1983).

Mechanism of Action

Target of Action

It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .

Mode of Action

The compound’s mode of action involves its interaction with its targets to form various heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It’s used as a reactant where its carbonyl and cyano functions enable reactions with common bidentate reagents . This leads to the formation of a variety of heterocyclic compounds, affecting the downstream effects of these pathways .

Result of Action

The result of the compound’s action is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade . The compound’s potential in evolving better chemotherapeutic agents has also been highlighted .

Action Environment

It’s known that the compound’s reactions can be carried out in several ways, involving different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Properties

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[1-(2H-tetrazol-5-yl)cyclopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-12-8-14(13(2)26(12)11-16-4-3-7-28-16)9-15(10-20)17(27)21-19(5-6-19)18-22-24-25-23-18/h8-9,16H,3-7,11H2,1-2H3,(H,21,27)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEUKKNTNNCGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3(CC3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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